6,8-Dichloro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride
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Overview
Description
6,8-Dichloro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride is a chemical compound known for its unique structure and potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a benzoxazine ring system substituted with chlorine atoms, which can influence its reactivity and interactions with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dichloro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dichlorophenol and ethylene oxide.
Formation of Benzoxazine Ring: The reaction between 2,4-dichlorophenol and ethylene oxide under basic conditions leads to the formation of the benzoxazine ring. This step often requires a catalyst, such as sodium hydroxide, and is conducted at elevated temperatures.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
6,8-Dichloro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzoxazine ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The compound can be oxidized to form quinone derivatives. Oxidizing agents such as potassium permanganate or hydrogen peroxide are typically used.
Reduction Reactions: Reduction of the benzoxazine ring can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide (DMSO) as solvent, temperatures around 50-80°C.
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions, room temperature to 60°C.
Reduction: Lithium aluminum hydride, anhydrous conditions, temperatures around 0-25°C.
Major Products
Substitution: Various substituted benzoxazines depending on the nucleophile used.
Oxidation: Quinone derivatives.
Reduction: Dihydrobenzoxazine derivatives.
Scientific Research Applications
6,8-Dichloro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It serves as an intermediate in the synthesis of more complex organic compounds and materials.
Mechanism of Action
The mechanism by which 6,8-Dichloro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzyme activity or disrupt cellular processes by binding to active sites or interacting with cellular membranes. The exact pathways and targets can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- 6-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine
- 8-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine
- 6,8-Difluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine
Uniqueness
6,8-Dichloro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride is unique due to the presence of two chlorine atoms, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, the dichloro substitution pattern may enhance its potency in certain applications, such as antimicrobial activity, due to increased electron-withdrawing effects.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
6,8-dichloro-3,4-dihydro-2H-1,4-benzoxazine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO.ClH/c9-5-3-6(10)8-7(4-5)11-1-2-12-8;/h3-4,11H,1-2H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIZCFUQIQNNBIV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(N1)C=C(C=C2Cl)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30693348 |
Source
|
Record name | 6,8-Dichloro-3,4-dihydro-2H-1,4-benzoxazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30693348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105679-37-6 |
Source
|
Record name | 6,8-Dichloro-3,4-dihydro-2H-1,4-benzoxazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30693348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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